molecular formula C3H3BrN2S B130272 2-Amino-4-bromothiazole CAS No. 502145-18-8

2-Amino-4-bromothiazole

Cat. No.: B130272
CAS No.: 502145-18-8
M. Wt: 179.04 g/mol
InChI Key: QJPQUNWGOHADOB-UHFFFAOYSA-N
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Description

2-Amino-4-bromothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of thiazole, which is a five-membered ring containing both sulfur and nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-bromothiazole can be synthesized through various methods. One common method involves the bromination of 2-aminothiazole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds with potential pharmaceutical applications .

Scientific Research Applications

2-Amino-4-bromothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-bromothiazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds may not undergo. This makes it a valuable intermediate in the synthesis of various biologically active molecules .

Properties

IUPAC Name

4-bromo-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPQUNWGOHADOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330232
Record name 2-Amino-4-bromothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502145-18-8
Record name 2-Amino-4-bromothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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